molecular formula C9H12N2O B11774443 5-Isopropylpicolinamide CAS No. 20970-84-7

5-Isopropylpicolinamide

Cat. No.: B11774443
CAS No.: 20970-84-7
M. Wt: 164.20 g/mol
InChI Key: OPQDFANFZNZBBJ-UHFFFAOYSA-N
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Description

5-Isopropylpicolinamide is a chemical compound with the molecular formula C9H12N2O. It is a derivative of picolinamide, which is known for its various applications in chemistry and biology. This compound is characterized by the presence of an isopropyl group attached to the nitrogen atom of the picolinamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylpicolinamide typically involves the reaction of picolinamide with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Isopropylpicolinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The isopropyl group or other substituents on the picolinamide structure can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted picolinamides.

Scientific Research Applications

5-Isopropylpicolinamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Isopropylpicolinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Picolinamide: The parent compound, known for its versatility in chemical synthesis.

    5-Bromo-N-isopropylpicolinamide: A brominated derivative with distinct chemical properties.

    2-Pyridinecarboxamide: Another related compound with similar structural features.

Uniqueness

5-Isopropylpicolinamide is unique due to the presence of the isopropyl group, which imparts specific chemical and biological properties. This structural modification can influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

20970-84-7

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-propan-2-ylpyridine-2-carboxamide

InChI

InChI=1S/C9H12N2O/c1-6(2)7-3-4-8(9(10)12)11-5-7/h3-6H,1-2H3,(H2,10,12)

InChI Key

OPQDFANFZNZBBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)C(=O)N

Origin of Product

United States

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